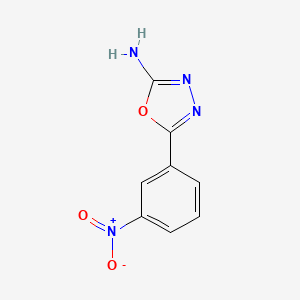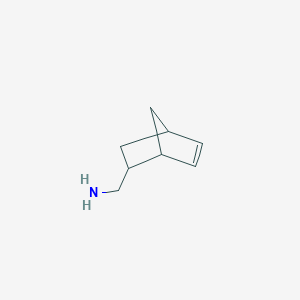
5-Norbornène-2-méthylamine
Vue d'ensemble
Description
5-Norbornene-2-methylamine, also known as 5-NMA, is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid, with a boiling point of 164 °C and a melting point of -50 °C. 5-NMA is an important intermediate in the synthesis of pharmaceuticals and other organic compounds, and is used as a catalyst in organic synthesis. It is also used in the synthesis of other organic compounds, such as cyclopropanes and cyclobutanes.
Applications De Recherche Scientifique
Synthèse biomimétique
5-Norbornène-2-méthylamine: a été utilisée dans la synthèse de poly(norbornène-méthylamine), un biomimétique du chitosane . Ce processus implique une polymérisation par ouverture de cycle par métathèse (ROMP) et vise à créer des polymères avec des structures contrôlables et des groupes –NH2 libres. Le matériau résultant présente des applications potentielles en biomédecine en raison de sa similitude avec le chitosane, un biopolymère connu pour sa biocompatibilité et sa biodégradabilité.
Recherche sur le traitement du cancer
L’échafaudage norbornène, qui comprend la This compound, suscite un intérêt croissant en chimie médicinale pour ses applications thérapeutiques potentielles dans le traitement du cancer . Les chercheurs explorent les dérivés à base de norbornène comme agents chimiothérapeutiques potentiels. La structure unique de ces composés pourrait conduire à de nouveaux traitements qui pourraient compléter ou améliorer les thérapies anticancéreuses existantes.
Systèmes d’administration de médicaments
En raison de ses propriétés structurelles, la This compound peut être utilisée pour développer des systèmes d’administration de médicaments. Son incorporation dans les nanosystèmes pourrait améliorer la délivrance et l’efficacité des agents thérapeutiques, en particulier pour cibler les cellules cancéreuses . Cette application tire parti de la capacité du composé à former des structures stables qui peuvent encapsuler des médicaments et les libérer à des endroits spécifiques dans le corps.
Recherche avancée sur les polymères
Le rôle du composé dans la ROMP est important pour le développement de la recherche sur les polymères. Il sert de monomère qui peut être polymérisé dans des conditions contrôlées pour produire des polymères avec des masses molaires précises et des indices de polydispersité étroits . Ces polymères ont des utilisations potentielles dans la création de matériaux avancés avec des propriétés mécaniques et chimiques spécifiques.
Études d’efficacité antitumorale
This compound: fait partie des investigations sur l’efficacité antitumorale de divers composés. Son inclusion dans l’échafaudage norbornène est étudiée pour ses effets cytotoxiques contre plusieurs types de cancer . Comprendre comment les modifications structurelles affectent les propriétés antitumorales est crucial pour développer de nouveaux médicaments anticancéreux.
Caractéristiques de polymérisation vivante
Le composé est essentiel dans l’étude des caractéristiques de polymérisation vivante, qui est une méthode de polymérisation qui permet un contrôle plus précis de la structure et de la taille des chaînes polymères . Cette recherche a des implications pour la synthèse de matériaux haute performance avec des applications dans diverses industries, notamment l’automobile et l’aérospatiale.
Modulation structurelle en chimie médicinale
En chimie médicinale, la This compound est utilisée pour la modulation structurelle afin d’améliorer les propriétés thérapeutiques des molécules médicamenteuses . En modifiant la structure des composés médicamenteux, les chercheurs peuvent améliorer leur efficacité, réduire les effets secondaires et surmonter la résistance aux médicaments.
Mimétisme des composés naturels
Enfin, la capacité de la This compound à imiter des composés naturels comme le chitosane ouvre des possibilités pour son utilisation dans la création d’alternatives synthétiques à des matériaux naturels . Ces biomimétiques synthétiques peuvent être adaptés à des applications spécifiques, telles que l’ingénierie tissulaire et la médecine régénérative.
Safety and Hazards
Mécanisme D'action
Target of Action
5-Norbornene-2-methylamine, also known as Bicyclo[2.2.1]hept-5-en-2-ylmethanamine, is an organic compound . It is commonly used in organic synthesis as a starting material for the synthesis of other compounds . .
Mode of Action
As a chemical reagent, it is often used in reactions to synthesize other compounds . The exact interaction with its targets and the resulting changes would depend on the specific reaction conditions and the other reactants involved.
Analyse Biochimique
Biochemical Properties
5-Norbornene-2-methylamine plays a significant role in biochemical reactions due to its reactive amine group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo reactions with phthalic anhydride to form 5-norbornene-2-(N-methyl)-phthalimide, which can be further used in ring-opening metathesis polymerization (ROMP) to create poly(norbornene-methylamine), a biomimetic of chitosan . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
5-Norbornene-2-methylamine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can be used to synthesize polymers that mimic natural biomolecules like chitosan, which can interact with cellular components and influence cellular functions . These interactions can lead to changes in cell behavior, including alterations in cell growth and differentiation.
Molecular Mechanism
At the molecular level, 5-Norbornene-2-methylamine exerts its effects through binding interactions with biomolecules. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of various products. For instance, the reaction of 5-Norbornene-2-methylamine with phthalic anhydride involves the formation of a covalent bond between the amine group and the anhydride, resulting in the formation of 5-norbornene-2-(N-methyl)-phthalimide . This product can then undergo further reactions, demonstrating the compound’s ability to participate in complex biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Norbornene-2-methylamine can change over time. The compound is relatively stable under inert gas conditions at temperatures between 2-8°C . It can degrade over time if exposed to air or higher temperatures. Long-term studies have shown that the compound can maintain its activity for extended periods when stored properly, but its reactivity may decrease over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of 5-Norbornene-2-methylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth and differentiation. At higher doses, it can become toxic and cause adverse effects. Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly, leading to potential damage to tissues and organs .
Metabolic Pathways
5-Norbornene-2-methylamine is involved in various metabolic pathways. It can be metabolized by enzymes that catalyze the conversion of amines to other functional groups. For example, the compound can undergo oxidative deamination to form corresponding aldehydes or ketones . These metabolic transformations are crucial for the compound’s biological activity and its role in biochemical processes.
Transport and Distribution
Within cells and tissues, 5-Norbornene-2-methylamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution is influenced by its chemical properties, such as its solubility and affinity for specific biomolecules.
Subcellular Localization
5-Norbornene-2-methylamine’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . For example, the compound may be localized to the endoplasmic reticulum or mitochondria, depending on the presence of specific targeting sequences.
Propriétés
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBALIGLOMYEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289472 | |
| Record name | 1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95-10-3 | |
| Record name | 5-Norbornene-2-methylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Norbornene-2-methylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Norbornene-2-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 5-Norbornene-2-methylamine considered a useful building block in polymer chemistry?
A: 5-Norbornene-2-methylamine is a versatile monomer in Ring-Opening Metathesis Polymerization (ROMP) reactions. [] This polymerization technique allows for the creation of polymers with controlled molecular weights and narrow polydispersity indices (PDI), indicating a more uniform polymer chain length distribution. [] This control over the polymerization process makes it particularly attractive for synthesizing well-defined polymers.
Q2: How does the structure of 5-Norbornene-2-methylamine contribute to its applications in biomaterial development?
A: The primary amine group (-NH2) in 5-Norbornene-2-methylamine plays a crucial role in its biomaterial applications. This group enables its use in developing double crosslinked alginate (DC-Alg) hydrogels. [] Specifically, 5-Norbornene-2-methylamine can be conjugated to alginate, and subsequent crosslinking with calcium chloride and ultraviolet light results in a hydrogel with enhanced mechanical properties compared to alginate alone. [] This modified hydrogel exhibits properties similar to natural cartilage, making it promising for cartilage tissue engineering. []
Q3: What analytical techniques are typically employed to characterize polymers synthesized using 5-Norbornene-2-methylamine?
A: Common characterization techniques for polymers derived from 5-Norbornene-2-methylamine include Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H-NMR), and gel permeation chromatography (GPC). [] FTIR helps identify functional groups present in the polymer, 1H-NMR provides structural information, and GPC determines the polymer's molecular weight and its distribution. [] These techniques provide valuable insights into the polymer's structure and properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


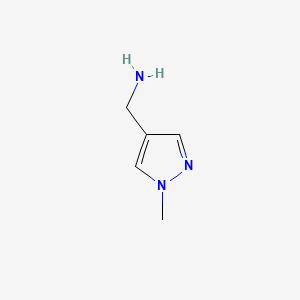
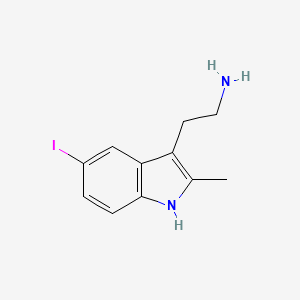

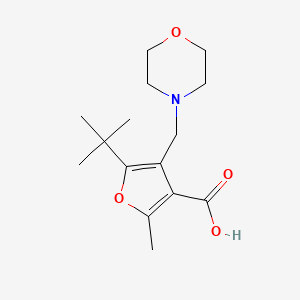

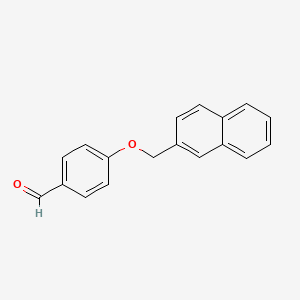

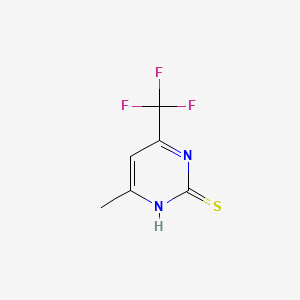
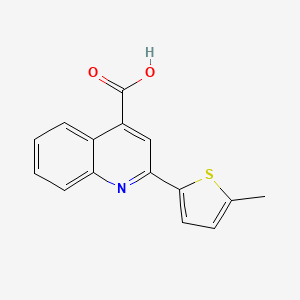
![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1331040.png)
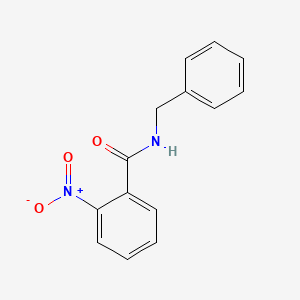
![(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1331046.png)
